papaya ringspot virus coat protein
Description
Significance of Papaya Ringspot Virus Coat Protein in Plant Virology
The coat protein of the Papaya ringspot virus is of profound significance in plant virology due to its integral functions in viral structure, transmission, and pathogenesis, as well as its utility in diagnostics.
Viral Structure and Assembly: The primary role of the CP is to encapsidate the viral RNA genome, forming the flexuous, filamentous virion particles characteristic of potyviruses. nih.gov This protective protein shell is essential for the stability and infectivity of the virus.
Vector Transmission: PRSV is transmitted by numerous aphid species in a non-persistent manner. nih.govnih.govnih.gov This process is critically dependent on the coat protein, along with another viral protein known as the helper component proteinase (HC-Pro). nih.govnih.govmodern-journals.com The CP is directly involved in the interaction that allows virions to be acquired and subsequently transmitted by the aphid vector during probing of plant tissues. nih.gov
Systemic Movement and Pathogenesis: The coat protein is involved in the systemic movement of the virus throughout the host plant and plays a role in the virus's replication cycle. tandfonline.comnih.gov The interaction between the viral coat protein and various host cell proteins is crucial for a successful infection, influencing processes like RNA replication and cell-to-cell movement. tandfonline.comtandfonline.comfao.orgresearchgate.net Studies have identified numerous host proteins that interact with the PRSV CP, which are involved in a wide array of cellular functions including metabolism, transcription, and stress response. fao.orgresearchgate.net
Diagnostic Applications: Due to its antigenic nature, the PRSV coat protein is a primary target for the molecular and serological detection of the virus. dntb.gov.ua Diagnostic methods such as the Enzyme-Linked Immunosorbent Assay (ELISA) and various PCR-based techniques utilize antibodies or primers specific to the CP or its gene, respectively, for rapid and reliable identification of PRSV in plant samples. nih.govdntb.gov.uaresearchgate.neticar.org.in This is crucial for monitoring disease spread and implementing control measures. icar.org.in An electrochemical immunosensor has also been developed for the highly sensitive detection of the PRSV-CP. researchgate.net
Table 1: Key Functions of this compound (PRSV CP)
| Function | Description | Key References |
|---|---|---|
| Viral Encapsidation | Forms the protective protein shell around the viral RNA genome, creating the virion. | nih.gov |
| Aphid Transmission | Mediates the attachment of the virus to the aphid's stylet for transmission between plants. | nih.govnih.govmodern-journals.com |
| Systemic Movement | Facilitates the spread of the virus from the initial infection site to other parts of the plant. | tandfonline.comnih.gov |
| Viral Replication | Interacts with host factors and is likely involved in the RNA replication process. | tandfonline.com |
| Pathogenesis | Contributes to the development of disease symptoms through its interactions within the host cell. | tandfonline.comfao.org |
| Diagnostic Marker | Serves as the primary antigen for serological detection methods like ELISA and the target for molecular diagnostics. | dntb.gov.uaresearchgate.neticar.org.in |
Overview of Academic Research Trajectories for this compound
Academic research on the PRSV coat protein has largely been driven by the need to control the devastating papaya ringspot disease. This has led to several key research trajectories, most notably the development of genetically engineered resistance.
Coat Protein-Mediated Resistance (CPMR): A groundbreaking research trajectory has been the application of pathogen-derived resistance, a concept proposed by Sanford and Johnston. nih.gov This strategy involves introducing a viral gene—in this case, the coat protein gene—into the host plant's genome to confer resistance. peerjournals.net The first successful demonstration that CP-mediated resistance could be used to control PRSV was a major milestone. nih.gov This approach led to the development of the first transgenic papaya varieties resistant to PRSV. peerjournals.netapsnet.org The mechanism of this resistance is often RNA-mediated, a process known as post-transcriptional gene silencing (PTGS), where the transgene transcript leads to the degradation of the invading viral RNA. apsnet.orgapsnet.orgnih.govmodern-journals.com Research has shown that the level of transgene expression is often negatively correlated with the degree of resistance, supporting the RNA-mediated mechanism. apsnet.orgapsnet.org
Development of Transgenic Papaya: A significant outcome of CPMR research was the creation and commercialization of transgenic papaya cultivars, such as 'SunUp' and 'Rainbow'. apsnet.orgnih.gov 'SunUp' is homozygous for the CP transgene, while 'Rainbow' is a hybrid derived from 'SunUp'. apsnet.orgapsnet.org These cultivars effectively saved the papaya industry in Hawaii, which was decimated by PRSV in the 1990s. apsnet.orgapsnet.org Research continues in many other countries to develop region-specific transgenic papaya using CP genes from local PRSV isolates. nih.govapsnet.org
Genetic Diversity and Resistance Spectrum: Extensive research has focused on the genetic diversity of the PRSV CP gene across different geographical regions. nih.govdntb.gov.uasciencepublishinggroup.com Studies have revealed significant variability among isolates from different parts of the world, such as India, Brazil, Cuba, and Bangladesh. nih.govsciencepublishinggroup.comresearchgate.net This diversity is a critical factor because the effectiveness of CP-mediated resistance is often dependent on the sequence similarity between the transgene and the challenging virus strain. apsnet.orgsciencepublishinggroup.com Consequently, a key research goal has been to develop transgenic plants with broad-spectrum resistance against multiple geographic strains of PRSV. apsnet.orgnih.gov For instance, transgenic papaya lines developed in Taiwan using a local PRSV CP gene have shown immunity not only to the local strain but also to heterologous strains from Hawaii, Thailand, and Mexico. apsnet.orgapsnet.org
Molecular Interaction Studies: More recent research has delved into the molecular interactions between the PRSV coat protein and the host plant's proteins. tandfonline.comfao.org Using techniques like affinity purification mass spectrometry, scientists have identified numerous papaya proteins that interact with the PRSV CP. tandfonline.comresearchgate.net Understanding these virus-host interactions at a molecular level is vital for elucidating the mechanisms of viral replication and pathogenesis and for identifying new potential targets for engineering resistance. tandfonline.comfao.org
Table 2: Selected Research Milestones in PRSV Coat Protein-Mediated Resistance
| Year of Key Publication | Milestone | Significance | Key References |
|---|---|---|---|
| 1992 | First field trial of transgenic papaya (line 55-1) resistant to a Hawaiian PRSV isolate. | Demonstrated that transgenic resistance using the CP gene was a practical method to control PRSV under field conditions. | apsnet.org |
| 1998 | Commercial release of 'SunUp' and 'Rainbow' transgenic papaya cultivars in Hawaii. | Provided an effective, long-term solution to the PRSV problem for Hawaiian papaya growers. | apsnet.org |
| 2002 | Report on the practical control of PRSV in Hawaii using CP-transgenic papaya. | Confirmed the success and high yields of 'SunUp' and 'Rainbow' in commercial-like settings. | apsnet.orgapsnet.org |
| 2003 | Development of transgenic papaya in Taiwan with broad-spectrum resistance. | Showed that CP-transgenic lines could be developed to be effective against multiple, geographically distinct virus strains. | apsnet.orgapsnet.org |
| 2021 | Identification of multiple host proteins interacting with PRSV CP. | Advanced the fundamental understanding of viral pathogenesis and host response by mapping the virus-host interactome. | tandfonline.com |
| 2024 | Mapping of the CP-transgene insert in the papaya genome. | Enhanced the precision of breeding programs by identifying the exact genomic location of the resistance gene. | nih.gov |
Properties
CAS No. |
147037-47-6 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Synonyms |
papaya ringspot virus coat protein |
Origin of Product |
United States |
Ii. Molecular Biology and Genetic Architecture of Papaya Ringspot Virus Coat Protein
Gene Organization and Expression within the Viral Genome
The Papaya ringspot virus, a member of the Potyvirus genus, possesses a single-stranded, positive-sense RNA genome. nih.gov This genome is translated into a large polyprotein, which is subsequently cleaved into individual functional proteins. nih.govplos.org The coat protein (CP) is one of these essential proteins, playing a critical role in virion assembly and aphid transmission. nih.govbiorxiv.org
Positional Context within the PRSV Polyprotein
The PRSV genome is approximately 10,326 nucleotides long and contains a single large open reading frame (ORF) that encodes a polyprotein of about 3,344 amino acids. plos.orgresearchgate.netnih.gov The coat protein gene is located at the 3' end of this polyprotein-coding region. nih.gov The gene order within the PRSV genome is generally as follows: P1 (serine protease), HC-Pro (helper component-protease), P3 (P3 protein), 6K1, CI (cylindrical inclusion protein), 6K2, NIa (nuclear inclusion a, including the VPg and a protease domain), NIb (nuclear inclusion b, the RNA-dependent RNA polymerase), and finally, the coat protein (CP). nih.govnstda.or.th
Proteolytic Processing and Maturation of Coat Protein
The maturation of the PRSV coat protein is a result of post-translational cleavage of the large polyprotein. This process is mediated by virus-encoded proteases. Specifically, the NIa protease (NIa-Pro) is responsible for cleaving the junction between the NIb and CP proteins. nih.gov Based on sequence analysis, two potential cleavage sites at the N-terminus of the CP have been identified. nih.gov One predicted site, VFHQ/SKNE, would result in a 33k CP, while another, VYHE/SRGTD, would produce a CP and NIb of sizes more consistent with those observed in other potyviruses. nih.gov The mature coat protein has a molecular weight of approximately 36 kDa as determined by Western blot analysis. nih.gov
Nucleotide and Amino Acid Sequence Analysis of Papaya Ringspot Virus Coat Protein
The analysis of the nucleotide and amino acid sequences of the PRSV coat protein reveals significant insights into the virus's diversity, evolution, and functional constraints.
Sequence Homology and Variability across Isolates
The coat protein gene of PRSV exhibits considerable sequence variability among different isolates, which has implications for the development of resistant papaya varieties. scilit.com The length of the CP gene can vary, for instance, from 840 nucleotides (280 amino acids) in an Indian isolate to 870 nucleotides (290 amino acids) in a Vietnamese isolate. nih.gov These length differences are primarily located in the N-terminal region of the protein. nih.gov
Sequence identity among PRSV isolates can vary significantly. For example, nucleotide sequence identities for the CP gene among Indian isolates can range from 89% to 99.9%. nih.gov When comparing isolates from different geographical regions, the homology can also differ. For instance, Brazilian isolates showed an average nucleotide sequence homology of 97.3% among themselves and 90.7% when compared to isolates from other countries. scilit.com Similarly, an Australian isolate of PRSV-W showed 96.8% and 96.4% nucleotide sequence similarity with American isolates of PRSV-W and PRSV-P, respectively. nih.gov This variability is a key factor in the effectiveness of CP gene-mediated resistance in transgenic papaya, where higher homology between the transgene and the infecting virus generally leads to better resistance. nih.gov
Identification and Characterization of Conserved Motifs (e.g., DAG, WCIEN, QMKAAL, NAG)
Some of the key conserved motifs identified in the PRSV coat protein include:
The presence and conservation of these motifs across different isolates highlight their fundamental role in the viral life cycle. nih.gov
Below is an interactive data table summarizing these conserved motifs and their general location within the polyprotein of a representative PRSV isolate.
Critical Amino Acid Residues and Their Significance
Specific amino acid residues within the coat protein and other viral proteins are critical for various functions, including pathogenicity and host specificity. While much of the research on host specificity points to other viral proteins like NIa-Pro, the coat protein's integrity is vital for virion assembly and vector transmission. nih.gov For instance, mutations within the DAG motif can abolish aphid transmissibility. scilit.com
Variations in the N-terminal region of the coat protein, particularly in the number of EK repeats, contribute to the size differences observed among isolates. nih.gov While this region is variable, the core and C-terminal regions of the CP are generally more conserved, suggesting their essential role in maintaining the structural integrity of the virion. researchgate.netscienceasia.org
The table below presents a summary of key sequence features and their significance in the PRSV coat protein.
Compounds Mentioned
Genetic Engineering of this compound Gene
The genetic engineering of the Papaya ringspot virus (PRSV) coat protein (CP) gene has been a cornerstone of developing virus-resistant papaya plants. This approach, rooted in the concept of pathogen-derived resistance (PDR), involves introducing the viral CP gene into the plant's genome to confer protection against the virus. nih.govnih.gov
The initial step in this process is the cloning of the CP gene from a specific PRSV isolate. The selection of the isolate is crucial, as the resulting resistance is often most effective against homologous or closely related virus strains. apsnet.orgnih.gov The process typically begins with the isolation of viral RNA from infected papaya leaves. Reverse transcription-polymerase chain reaction (RT-PCR) is then used to synthesize and amplify the CP gene. cabidigitallibrary.orgtandfonline.com Specific primers are designed to target the CP coding region of the virus. For instance, studies have utilized primers MB 11 (5' GGATCCATGTCCAAAAATGAGTCGCA 3') and MB 12 (5' GGATCCGCCCGACAAACACACAAGT GCGATG 3') for the amplification of the PRSV coat protein gene. cabidigitallibrary.org
Once amplified, the CP gene is cloned into a suitable plasmid vector, such as pGEM-T Easy or pBluescript, for sequencing and manipulation. sinica.edu.twfrontiersin.org For expression in plant cells, the gene is then subcloned into a binary vector, often derived from Ti (tumor-inducing) plasmids of Agrobacterium tumefaciens, which is used for plant transformation. apsnet.org
The design of the plasmid construct is critical for ensuring efficient gene expression in the host plant. These constructs are essentially expression cassettes containing several key genetic elements:
Promoter: A strong constitutive promoter is required to drive high levels of transcription of the transgene. The Cauliflower Mosaic Virus (CaMV) 35S promoter is one of the most commonly used promoters for this purpose. sinica.edu.tw Some constructs have even utilized a double CaMV 35S promoter to enhance expression. frontiersin.org
The CP Gene: The cloned CP gene from the target PRSV isolate is inserted downstream of the promoter.
Terminator: A terminator sequence, such as the nopaline (B31955) synthase (nos) terminator, is added downstream of the CP gene to signal the end of transcription. sinica.edu.tw
Selectable Marker Genes: Genes conferring resistance to antibiotics (e.g., nptII for kanamycin (B1662678) resistance) or reporter genes (e.g., uidA or GUS gene) are often included in the plasmid. nih.govresearchgate.net These markers allow for the selection and identification of successfully transformed plant cells.
The final binary vector containing the CP gene expression cassette is then introduced into Agrobacterium tumefaciens, which facilitates the transfer of the T-DNA (the region containing the CP gene and marker genes) into the papaya genome. apsnet.org Alternatively, direct transformation methods like microprojectile bombardment (gene gun) have also been successfully used to deliver the gene construct into papaya cells. usda.govresearchgate.net
Table 1: Key Components of Plasmid Constructs for PRSV Coat Protein Gene Expression
| Component | Example | Function in Host System | Reference |
| Promoter | Cauliflower Mosaic Virus (CaMV) 35S | Initiates transcription of the coat protein transgene. | sinica.edu.tw |
| Gene of Interest | PRSV Coat Protein (CP) Gene | The sequence that will be transcribed to produce RNA that mediates resistance. | apsnet.org |
| Translation Leader | GUS leader, PRSV 5' leader | Sequence preceding the start codon that can influence translation efficiency. | sinica.edu.tw |
| Terminator | Nopaline Synthase (nos) | Signals the termination of transcription. | sinica.edu.tw |
| Selectable Marker | nptII (Kanamycin resistance) | Allows for the selection of transformed plant cells on a medium containing the antibiotic. | nih.gov |
| Vector Backbone | Ti binary vector (e.g., pBI121) | A plasmid capable of transferring DNA into the plant genome via Agrobacterium. | sinica.edu.tw |
In the development of PRSV-resistant papaya, researchers have engineered and tested both translatable and non-translatable (or untranslatable) versions of the CP gene. usda.govusda.gov
Translatable Constructs: These are designed to produce the viral coat protein within the plant cells. The gene construct includes a proper start codon (ATG) and maintains the correct reading frame for the CP gene, leading to the synthesis of the protein. usda.gov Early hypotheses suggested that the accumulation of the coat protein itself interfered with the viral life cycle, a mechanism known as protein-mediated resistance. R0 plants carrying a translatable CP gene showed high resistance (78%) to the homologous PRSV isolate. usda.govresearchgate.net
Non-Translatable Constructs: These constructs are designed to be transcribed into RNA but not translated into a functional protein. This is typically achieved by removing the start codon, introducing frameshift mutations, or using only a portion of the gene. usda.govhawaii.edu The primary goal of this strategy is to leverage RNA-mediated resistance mechanisms. nih.gov While initial resistance in plants with non-translatable constructs was sometimes lower (10% in one study) compared to translatable ones, these lines could exhibit a "recovery" phenotype, where they initially show symptoms but then outgrow the infection. usda.govresearchgate.net
Subsequent research has shown that the most effective and durable resistance is often achieved through an RNA-based mechanism called post-transcriptional gene silencing (PTGS), regardless of whether the transgene is designed to be translatable or not. nih.govnih.gov In many highly resistant lines, the level of CP protein expression is very low or undetectable, suggesting that the RNA transcript itself, rather than the protein, is the key effector of resistance. apsnet.org Therefore, both translatable and non-translatable constructs have been successfully used to generate commercially viable PRSV-resistant papaya, such as the 'Rainbow' and 'SunUp' varieties. researchgate.netusda.gov
Table 2: Comparison of Translatable and Non-Translatable CP Gene Constructs in Research Findings
| Construct Type | Strategy | Observed Outcome | Putative Mechanism | Reference |
| Translatable | Full CP gene with start codon, designed to produce protein. | High resistance (78%) to homologous virus in R0 plants. | Initially thought to be protein-mediated, but RNA-mediated silencing is also key. | usda.govresearchgate.net |
| Non-Translatable | CP gene modified to prevent protein synthesis (e.g., start codon removed). | Lower initial resistance (10%) but some lines showed a recovery phenotype. | Primarily RNA-mediated resistance (PTGS). | usda.govresearchgate.net |
| Both | Used to transform papaya for resistance against various PRSV isolates. | Both strategies yielded resistant lines, with effectiveness depending on the specific transgenic line and viral strain. | Pathogen-Derived Resistance, primarily via Post-Transcriptional Gene Silencing (PTGS). | researchgate.netusda.gov |
Regulation of this compound Gene Expression
The expression of the engineered PRSV coat protein gene in transgenic papaya is a tightly regulated process at both the transcriptional and post-transcriptional levels. The ultimate success of the resistance strategy hinges on these regulatory mechanisms.
The transcription of the PRSV CP transgene in the papaya host is primarily controlled by the promoter element included in the gene construct. As mentioned, the CaMV 35S promoter is widely used because it is a strong, constitutive promoter that is active in most plant tissues. sinica.edu.tw This ensures that the CP gene is transcribed consistently throughout the plant.
The efficiency of transcription and subsequent translation can also be influenced by the 5' untranslated region (UTR), or leader sequence. Studies have compared the effectiveness of different leader sequences, such as the leader from the GUS gene versus the native PRSV 5' leader sequence. sinica.edu.tw In one study involving transgenic tobacco, constructs using the GUS leader resulted in higher accumulation of the CP protein and conferred a higher degree of resistance compared to those using the homologous viral leader. sinica.edu.tw This indicates that transcriptional and translational efficiency in the host system can be optimized by selecting appropriate regulatory sequences beyond just the core promoter. The location of the transgene insertion into the host chromosome can also influence its expression level due to positional effects, such as proximity to host enhancers or condensed chromatin regions. nih.gov
The most significant regulatory mechanism at the post-transcriptional level is Post-Transcriptional Gene Silencing (PTGS). cas.czresearchgate.net This is a sequence-specific RNA degradation mechanism that is a natural defense system in plants against viruses. nih.gov The introduction of the PRSV CP transgene can trigger PTGS in the host plant.
The mechanism is thought to be initiated by the production of double-stranded RNA (dsRNA). In transgenic plants, this dsRNA can be formed from the high levels of transgene transcripts or from aberrant or rearranged transgene copies that may be integrated into the plant genome. cas.czresearchgate.net The host cell's Dicer-like enzymes recognize and cleave these dsRNAs into small interfering RNAs (siRNAs), which are typically 21-24 nucleotides in length. cas.cz
These siRNAs then associate with an Argonaute protein to form the RNA-induced silencing complex (RISC). The RISC complex uses the siRNA as a guide to find and degrade messenger RNA (mRNA) molecules that have a complementary sequence. In this case, it targets both the transgene mRNA and, crucially, the RNA of an infecting PRSV. nih.govnih.gov This specific degradation of the viral RNA prevents the virus from replicating and spreading, thus conferring resistance. The presence of siRNAs specific to the CP gene in highly resistant transgenic lines serves as a key confirmation of the PTGS mechanism. cas.czresearchgate.net
Interestingly, potyviruses like PRSV have evolved a counter-defense mechanism. The viral protein HC-Pro (Helper Component-Proteinase) is a known suppressor of PTGS. nih.gov This creates a molecular arms race within the host cells. The success of the transgenic resistance often depends on the ability of the host's PTGS response to overwhelm the virus's suppression mechanism. cas.czresearchgate.net
Iii. Structural Biology and Biophysical Characteristics of Papaya Ringspot Virus Coat Protein
Protein Folding and Higher-Order Structural Assembly
The assembly of the PRSV virion is a sophisticated process of programmed self-assembly. It begins with the folding of individual coat protein monomers, which then polymerize in a helical fashion around the single-stranded viral RNA. nih.gov The potyviral coat protein possesses a core domain with flexible N-terminal and C-terminal arms. nih.gov These terminal regions are intrinsically disordered and play a pivotal role in the polymerization of the CP subunits. nih.gov
In the later stages of infection, approximately 2,000 copies of the coat protein are recruited to form the capsid. nih.govresearchgate.net The assembly process results in a flexuous, filamentous rod-shaped virion. nih.gov Structural studies on related potyviruses, such as Potato Virus Y (PVY) and Watermelon Mosaic Virus (WMV), reveal that the N-terminal arm of each CP subunit is crucial for virion construction, mediating both side-by-side and longitudinal interactions that bridge adjacent subunits and successive turns of the helix. nih.govnih.gov The interaction between the positively charged N-terminal arm and a negatively charged polymerization groove on adjacent subunits facilitates this helical arrangement. nih.gov
Furthermore, the interplay between the coat protein and the viral RNA is essential for the stability and proper helical configuration of the virion. nih.gov This tight regulation of CP-RNA interactions ensures the correct allocation of the viral RNA for its various functions throughout the infection cycle. nih.gov The plasticity of the CP's terminal regions is thought to explain its ability to perform multiple biological tasks. nih.gov
Computational Modeling and Structural Prediction Approaches
Due to the challenges in crystallizing the full-length coat protein, computational modeling has become an indispensable tool for understanding its three-dimensional structure.
Researchers have employed various homology modeling web servers to predict the 3D structure of the PRSV coat protein. biorxiv.org These platforms utilize the amino acid sequence of the target protein to find homologous proteins with known structures (templates) and use them to build a model.
A study modeling the coat protein of a PRSV isolate from Pakistan (PRSV-PK) utilized Phyre2, Swiss-Model, and i-TASSER. biorxiv.orgresearchgate.net The Phyre2 server generated a model with 100% confidence based on 67% sequence identity to the template structure. biorxiv.orgresearchgate.net Similarly, i-TASSER and Swiss-Model produced models based on sequence identities of 67% and 63.40%, respectively. biorxiv.org These models provide a foundational basis for the functional analysis of the protein. biorxiv.orgresearchgate.net
| Modeling Platform | Sequence Identity (%) | Confidence/C-score | Reference |
|---|---|---|---|
| Phyre2 | 67 | 100% | biorxiv.orgresearchgate.net |
| Swiss-Model | 63.40 | - | biorxiv.org |
| i-TASSER | 67 | -0.33 (C-score) | biorxiv.orgresearchgate.net |
The accuracy and reliability of computationally predicted protein models must be rigorously validated. A primary tool for this is the PROCHECK software, which assesses the stereochemical quality of the protein structure. biorxiv.orgresearchgate.net Validation involves analyzing parameters like the Ramachandran plot, which illustrates the permissible torsion angles for amino acid residues in a protein. rjptonline.org For the PRSV-PK coat protein models, validation with PROCHECK confirmed their quality. For instance, one model built via Phyre2 showed a high percentage of residues (89.2%) in the most favored regions of the Ramachandran plot, with no residues in disallowed regions, indicating a high-quality model. biorxiv.org
Comparative Structural Analysis of Papaya Ringspot Virus Coat Protein Isolates
The coat protein gene is one of the most variable regions in the PRSV genome, making it a key focus for studying the virus's genetic diversity and evolution. nih.govscienceasia.org Comparative analyses of CP sequences from different geographical locations reveal significant divergence, particularly in the N-terminal region. scienceasia.orgresearchgate.net
Studies on isolates from Bangladesh found that the CP coding region can vary from 846 to 852 nucleotides, encoding proteins of 282 to 284 amino acids. nih.govnih.gov In contrast, some Chinese isolates have CPs ranging from 288 to 291 amino acids. jipb.net The amino acid sequence identity between Bangladeshi isolates and those from other parts of Asia can be as low as 86-91%, and as low as 84% when compared to American isolates. nih.gov This high degree of variability in the N-terminus is a defining feature of PRSV's population structure, with some isolates also showing variations in the number of lysine-glutamic acid (KE) repeats in this region. nih.govjipb.net Despite this diversity, the core and C-terminal regions of the protein are generally more conserved. scienceasia.org
| Comparison Group | Amino Acid Identity (%) | Reference |
|---|---|---|
| Among Bangladesh Isolates | 93–100 | nih.gov |
| Bangladesh vs. Indian Isolates | 87–95 | nih.gov |
| Bangladesh vs. Other Asian Isolates | 86–91 | nih.gov |
| Bangladesh vs. American Isolates | 84–92 | nih.gov |
Role of Specific Motifs in Coat Protein Conformation
Despite the sequence variability, several conserved amino acid motifs are present within the PRSV coat protein, each playing a critical role in its structure and function.
DAG Motif: Located in the N-terminal region, the Aspartic acid-Alanine-Glycine (DAG) triplet is highly conserved and essential for the non-persistent transmission of the virus by aphids. nih.govscienceasia.orgnih.gov
WCIEN Motif: The Tryptophan-Cysteine-Isoleucine-Glutamic acid-Asparagine motif is a conserved sequence located in the core domain of the coat protein. biorxiv.orgnih.gov
Q/S Motif: The Glutamine/Serine cleavage site, located near the N-terminus, is a potential site for proteolytic cleavage from the larger viral polyprotein. nih.govresearchgate.net
RQ-D Motif: This motif, consisting of Arginine, Glutamine, and Aspartic acid residues, has been identified as being involved in the encapsidation or assembly of the virion. scienceasia.org
Other Conserved Motifs: Studies have also identified other conserved motifs, such as the QMKAAL motif at the C-terminus and the NAG motif at the N-terminus, which are structurally important. biorxiv.org
These motifs are critical for maintaining the protein's conformational integrity and its diverse functions in viral replication, assembly, and transmission. biorxiv.org
| Motif | Location | Function | Reference |
|---|---|---|---|
| DAG | N-terminus | Aphid Transmission | nih.govscienceasia.orgnih.gov |
| WCIEN | Core Domain | Structural Conservation | biorxiv.orgnih.gov |
| Q/S | N-terminus | Polyprotein Cleavage Site | nih.govresearchgate.net |
| RQ-D | - | Virion Encapsidation | scienceasia.org |
| QMKAAL | C-terminus | Structural Conservation | biorxiv.org |
| NAG | N-terminus | Structural Conservation | biorxiv.org |
Iv. Functional Mechanisms of Papaya Ringspot Virus Coat Protein in the Viral Life Cycle
Virion Assembly and Encapsidation Processes
The primary function of the PRSV coat protein is to encapsidate the single-stranded RNA genome, forming new viral particles, or virions. nih.gov This process, known as encapsidation, protects the viral RNA from degradation by host-plant enzymes. The resulting virions are non-enveloped, flexuous, filamentous particles measuring 760–800 nm in length and 12 nm in diameter. nih.govnih.gov These particles are composed of approximately 94.5% protein and 5.5% nucleic acid. nih.govnih.gov
Research utilizing a yeast two-hybrid system has demonstrated that the PRSV coat protein can interact with itself, a phenomenon known as self-interaction. frontierspartnerships.org This capacity for self-assembly is a fundamental requirement for the formation of the helical capsid structure around the viral genome. The CP subunits polymerize to create the complete, infectious virion, ready for transmission to a new host or movement within the current one. nstda.or.thfrontierspartnerships.org
Role in Aphid Transmission
PRSV is transmitted between plants primarily by several species of aphids in a non-persistent manner. nih.govwikipedia.org This mode of transmission is characterized by very short acquisition and inoculation periods, often lasting just seconds to minutes. apsnet.org The virus does not multiply within the aphid vector but is instead carried on the insect's stylet (mouthparts). wikipedia.orgyoutube.com The coat protein is indispensable for this process. nih.govnih.gov
Multiple aphid species are known vectors for PRSV, with varying degrees of efficiency. Studies have shown that Myzus persicae (the green peach aphid) and Aphis gossypii (the melon or cotton aphid) are particularly efficient transmitters of the virus compared to others like Aphis craccivora. apsnet.orgnih.gov
Table 1: Transmission Efficiency of Papaya Ringspot Virus by Different Aphid Species This interactive table summarizes findings from single-aphid inoculation studies.
Click to view data
| Aphid Species | Transmission Efficiency (%) |
|---|---|
| Myzus persicae | 56% |
| Aphis gossypii | 53% |
| Aphis craccivora | 38% |
For successful aphid transmission to occur, the coat protein must work in concert with another viral protein, the Helper Component Proteinase (HC-Pro). nih.govnih.govnih.gov Both proteins are absolutely required for the acquisition and transmission of virions by the aphid vector. nih.gov Research has confirmed a specific interaction between the CP and HC-Pro, which is directly correlated with the efficiency of aphid transmission. frontierspartnerships.org This interaction is believed to form a bridge between the virion (via the CP) and the aphid's stylet, allowing the virus to be retained and subsequently released into a healthy plant during a probe. nih.govnih.gov HC-Pro is also a known suppressor of the plant's RNA silencing defense mechanism, which further facilitates viral infection. nih.gov
Contribution to Cell-to-Cell Movement within Host Tissues
Once inside a host cell, PRSV must move to adjacent cells to establish a broader infection. The coat protein plays a significant role in this localized, or cell-to-cell, movement. nstda.or.th Plant cells are connected by channels called plasmodesmata, and viruses have evolved mechanisms to modify these channels to allow for the passage of viral particles or genomes. The PRSV coat protein is implicated in mediating this process, contributing to the gating of plasmodesmata to facilitate the intercellular spread of the virus. nstda.or.th
Facilitation of Systemic Spread of Papaya Ringspot Virus in Plants
Beyond local spread, the coat protein is also a key factor in the long-distance, systemic movement of PRSV throughout the plant, typically via the phloem vascular tissue. nih.gov This systemic spread allows the virus to colonize the entire plant, leading to widespread symptoms. The CP's role in systemic movement is linked to its functions in virion assembly, as stable virions are necessary for transport through the phloem. Interactions between the CP and other viral proteins, such as HC-Pro, have been shown to affect the long-distance movement of potyviruses. nstda.or.th
Influence on Viral RNA Replication Dynamics
While the primary enzyme responsible for replicating the viral RNA is the RNA-dependent RNA polymerase (NIb), the coat protein appears to have an indirect or regulatory influence on the dynamics of RNA replication. fao.orgnstda.or.thgoogle.com Studies have revealed that the PRSV coat protein interacts with various host proteins involved in processes like transcription and nucleotide metabolism. fao.orgnstda.or.th Furthermore, a yeast two-hybrid system assay identified an interaction between the PRSV coat protein and the viral genome-linked protein (VPg). frontierspartnerships.org The VPg protein is essential for initiating the synthesis of new viral RNA. nih.gov This interaction between CP and VPg suggests a potential mechanism for regulating the switch from RNA replication and translation to the encapsidation of newly synthesized genomes, ensuring an efficient viral life cycle. frontierspartnerships.org
Table 2: Summary of PRSV Coat Protein (CP) Interactions This interactive table outlines key protein-protein interactions involving the PRSV CP.
Click to view data
| Interacting Protein | Type of Protein | Function in Viral Life Cycle | Reference(s) |
|---|---|---|---|
| Coat Protein (CP) | Viral | Self-interaction for virion assembly | frontierspartnerships.org |
| Helper Component Proteinase (HC-Pro) | Viral | Aphid transmission | frontierspartnerships.orgnih.gov |
| Viral Genome-Linked Protein (VPg) | Viral | Potential regulation of RNA replication/encapsidation | frontierspartnerships.org |
| Host Proteins | Host | Interactions related to metabolism, transcription, stress response, etc. | fao.orgnstda.or.th |
V. Host Virus Interplay Mediated by Papaya Ringspot Virus Coat Protein
Identification of Papaya Ringspot Virus Coat Protein-Interacting Host Proteins
Identifying the host proteins that physically interact with the PRSV CP is a crucial step in understanding the viral infection process at a molecular level. nstda.or.th Researchers employ a combination of experimental and computational methods to map these intricate protein-protein interactions.
Several sophisticated laboratory techniques are used to identify and validate interactions between the PRSV CP and host proteins. These methods provide direct evidence of physical binding.
Immunoprecipitation (IP) coupled with Mass Spectrometry (LC-MS/MS): This is a powerful technique for identifying host proteins that interact with the PRSV CP within the host cell. nstda.or.th In this method, an antibody specific to the PRSV CP is used to pull down the CP from a solution of total plant proteins extracted from infected papaya. nstda.or.thresearchgate.net Any host proteins that are bound to the CP will also be pulled down. This complex is then separated, and the proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides a detailed inventory of the interacting host proteins. nstda.or.thresearchgate.net One study successfully used this approach to identify 23 host proteins from Carica papaya that interact with the PRSV CP. nstda.or.th
Yeast Two-Hybrid (Y2H) System: The Y2H system is a genetic method used to discover protein-protein interactions. frontierspartnerships.orgnih.gov It involves expressing the viral protein (bait) and a library of potential host proteins (prey) in yeast. If the bait and prey proteins interact, they bring together two domains of a transcription factor, which in turn activates a reporter gene, indicating an interaction. While widely used for mapping interactions between viral proteins of PRSV, its application in identifying host protein interactions with the CP is also a viable strategy. frontierspartnerships.orgnih.gov For instance, a Y2H assay was used to map the interaction network among the ten proteins encoded by PRSV, revealing several self-interactions and interactions between different viral proteins, including a VPg-CP interaction. frontierspartnerships.org
Complementing experimental methods, computational approaches can predict potential protein-protein interactions, offering a broader perspective and guiding further experimental validation. nih.govnih.gov
STITCH (Search Tool for the Interaction of Chemicals) Analysis: STITCH is a database and analysis tool that aggregates information on protein-protein and protein-chemical interactions from various sources, including experimental data, computational predictions, and text mining. nstda.or.th Researchers have used STITCH to predict the functional interaction networks of host proteins found to interact with the PRSV CP. nstda.or.thresearchgate.net For example, after identifying 23 interacting proteins via immunoprecipitation and LC-MS/MS, STITCH analysis was used to map these proteins into functional groups related to transcription, stress response, and metabolism. nstda.or.th The analysis predicted that proteins like RNA polymerase II transcription mediator (SWP) and mitochondrial processing peptidase (MPPBETA) are central to networks involving plant defense mechanisms. nstda.or.thresearchgate.net
Functional Classification of Interacting Host Proteins
The host proteins that interact with the PRSV coat protein belong to diverse functional classes, highlighting the virus's strategy to hijack fundamental cellular processes for its own benefit. nstda.or.thresearchgate.net Studies have categorized these interacting proteins into several key groups based on their known biological roles. nstda.or.thbiorxiv.org
A study that identified 23 host proteins interacting with the PRSV CP classified them into ten functional groups. The distribution of these proteins across different cellular functions underscores the broad impact of the virus on the host cell.
Table 1: Functional Classification of Host Proteins Interacting with PRSV Coat Protein
| Functional Category | Percentage of Interacting Proteins |
| Transcription | 22% |
| Signal | 17% |
| Translation | 13% |
| Carbohydrate Metabolism | 9% |
| Protein Metabolism | 9% |
| Stress Response | 9% |
| Photosynthesis | 9% |
| Nucleotide Metabolism | 4% |
| Respiration | 4% |
| Lipid Metabolism | 4% |
| Data derived from a study identifying 23 PRSV CP-interacting host proteins. nstda.or.th |
The PRSV CP interacts with several host proteins that are key players in the host's metabolic pathways. nstda.or.thbiorxiv.org These interactions are likely crucial for providing the energy and molecular building blocks required for viral replication. Interacting proteins have been identified in pathways such as:
Carbohydrate Metabolism nstda.or.thresearchgate.net
Protein Metabolism nstda.or.thresearchgate.net
Nucleotide Metabolism nstda.or.thresearchgate.net
Lipid Metabolism nstda.or.thresearchgate.net
Respiration nstda.or.thresearchgate.net
For example, the interaction with mitochondrial processing peptidase suggests a potential manipulation of mitochondrial functions, which are central to energy production. nstda.or.thresearchgate.net
A significant portion of the identified interacting proteins is involved in the fundamental processes of gene expression: transcription and translation. nstda.or.th This suggests that the PRSV CP may directly influence the host's gene expression machinery to favor the production of viral components.
Transcription: The interaction with an RNA polymerase II transcription mediator (SWP) points to a direct mechanism by which the virus could modulate host gene transcription. nstda.or.thbiorxiv.org By interfering with transcription, the virus could suppress host defense genes or enhance the expression of genes beneficial for its replication. biorxiv.org
Translation: The virus relies entirely on the host's translational machinery to synthesize its proteins. apsnet.org Interactions with proteins involved in translation (13% of those identified in one study) likely facilitate the efficient production of viral polyproteins. nstda.or.th
Viruses must overcome the host's defense mechanisms to establish a successful infection. The PRSV CP interacts with host proteins involved in stress and defense responses. nstda.or.th For instance, STITCH analysis revealed that some interacting proteins are part of networks related to hormones and stress. nstda.or.th The interaction with a Calmodulin-domain protein kinase (CPK2) is also noteworthy, as these kinases are known to be involved in signaling pathways related to both biotic and abiotic stress. nstda.or.th By interacting with these key signaling components, the PRSV CP may be able to suppress or manipulate the plant's defense signaling, thereby evading the host immune response. nstda.or.thbiorxiv.org
Interactions with Photosynthesis and Respiration Components
The this compound has been shown to interact with host proteins that are integral to the fundamental processes of photosynthesis and respiration. researchgate.net, nstda.or.th, researchgate.net, tandfonline.com These interactions can disrupt the plant's energy production and metabolic balance, contributing to the visible symptoms of infection such as mosaic patterns and yellowing of leaves. researchgate.net In cases of severe infection, a notable reduction in the plant's photosynthetic capacity is observed. hawaii.edu
Research employing techniques like immunoprecipitation and mass spectrometry has identified specific host proteins involved in these vital cellular functions that associate with the PRSV coat protein. nstda.or.th, tandfonline.com Of twenty-three identified host proteins that interact with the PRSV CP, they have been categorized into ten functional groups, with 9% being involved in photosynthesis and 4% in respiration. nstda.or.th
One such interacting partner is the Mitochondrial processing peptidase (MPPBETA), a key enzyme in the mitochondrial respiratory chain. nstda.or.th, researchgate.net, tandfonline.com The interaction of the PRSV CP with MPPBETA suggests a viral strategy to modulate host respiration, potentially to meet the energy demands of viral replication or to interfere with host defense signaling pathways that are linked to mitochondrial functions. nstda.or.th, researchgate.net
The table below details some of the host proteins involved in photosynthesis and respiration that have been found to interact with the PRSV coat protein.
| Interacting Host Protein Category | Specific Protein Example (if available) | Implied Function in Host | Potential Consequence of Interaction with PRSV CP |
| Photosynthesis | Not explicitly named in all studies | Light-dependent reactions, Carbon fixation | Interference with chloroplast function, leading to reduced photosynthetic efficiency and symptoms like chlorosis and mosaic. researchgate.net |
| Respiration | Mitochondrial processing peptidase (MPPBETA) | Protein processing within mitochondria, electron transport chain | Alteration of mitochondrial function, potentially impacting cellular energy supply and programmed cell death. nstda.or.th, researchgate.net, tandfonline.com |
This compound's Role in Host Adaptation and Pathogenesis
The coat protein of the Papaya ringspot virus is a key determinant of the virus's ability to adapt to its host and cause disease. Its multifaceted roles extend from direct involvement in the viral infection cycle to the modulation of host defense responses. The interplay between the viral CP and host factors ultimately dictates the compatibility of the interaction and the severity of the resulting disease. researchgate.net
A primary role of the CP in pathogenesis is its function in the systemic movement of the virus throughout the plant and in its transmission from one plant to another by aphid vectors. nih.gov, nih.gov, peerjournals.net For aphid transmission to occur, the CP must interact with another viral protein, the helper component-proteinase (HC-Pro). nih.gov, nih.gov, peerjournals.net Furthermore, the self-interaction of CP molecules is essential for the encapsidation of the viral RNA, protecting it and facilitating its movement. frontierspartnerships.org
The PRSV CP also plays a significant role in overcoming host defenses. Studies have revealed that the CP interacts with host proteins involved in stress and defense responses. researchgate.net, nstda.or.th, researchgate.net, tandfonline.com For instance, interactions with proteins like SWP, an RNA polymerase II transcription mediator, suggest that the virus may hijack or interfere with the host's transcriptional machinery to suppress antiviral gene expression. nstda.or.th, researchgate.net, tandfonline.com The interaction with MPPBETA is also linked to plant defense mechanisms, highlighting the dual role of this interaction in impacting both respiration and host defense. nstda.or.th, researchgate.net, tandfonline.com
The significance of the CP in pathogenesis is underscored by the success of generating PRSV-resistant transgenic papaya plants that express the CP gene. nih.gov, apsnet.org, wikipedia.org, ishs.org, peerjournals.net This phenomenon, known as pathogen-derived resistance, often works through a mechanism called RNA interference, where the presence of the viral gene in the host leads to the degradation of the invading viral RNA, thus preventing a successful infection. wikipedia.org
The table below summarizes the key roles of the this compound in host adaptation and pathogenesis.
| Role in Host Adaptation and Pathogenesis | Interacting Partner(s) | Mechanism and Significance |
| Viral RNA Encapsidation | PRSV Coat Protein (self-interaction) | Protects the viral genome and facilitates its movement within the host. frontierspartnerships.org |
| Aphid Transmission | Helper Component-Proteinase (HC-Pro) | Essential for the acquisition and transmission of the virus by aphid vectors. nih.gov, nih.gov, peerjournals.net |
| Systemic Movement | Host factors (unspecified) | Facilitates the spread of the virus from the initial infection site to the rest of the plant. nih.gov |
| Suppression of Host Defense | SWP, MPPBETA, and other host defense proteins | Interferes with the host's ability to mount an effective antiviral response, promoting viral replication and spread. nstda.or.th, researchgate.net, tandfonline.com |
| Induction of Disease Symptoms | Host proteins involved in photosynthesis and other metabolic pathways | Disruption of normal cellular processes leads to visible symptoms like mosaic, yellowing, and stunting. researchgate.net, hawaii.edu |
Vi. Papaya Ringspot Virus Coat Protein in Engineered Disease Resistance in Plants
Principles of Coat Protein-Mediated Resistance (CPMR)
Coat Protein-Mediated Resistance (CPMR) is a form of pathogen-derived resistance where a gene encoding a viral coat protein is inserted into the genome of a host plant. The expression of this viral gene in the plant confers resistance against the virus from which the gene was derived, and often to closely related viruses.
Historical Development and Early Demonstrations
The concept of using genetic material from a pathogen to confer resistance in a host was first proposed by Sanford and Johnston in 1985 as "parasite-derived resistance". apsnet.orghawaii.edu This theory was put into practice shortly after by researchers who demonstrated that transgenic tobacco plants expressing the coat protein (CP) gene of the Tobacco Mosaic Virus (TMV) were resistant to TMV infection. apsnet.orghawaii.edufarmers-and-innovations.org
This pioneering work set the stage for applying the same strategy to other crops and viruses. nih.gov Recognizing the severe threat PRSV posed to the papaya industry, which had already been forced to relocate in Hawaii due to the virus, researchers began efforts to develop a transgenic solution in the mid-1980s. apsnet.orgnih.govfarmers-and-innovations.orgapsnet.org
The first successful demonstration of CPMR in papaya was reported by Fitch et al., who incorporated the CP gene from a mild strain of PRSV (PRSV HA 5-1) into papaya embryos. nih.govapsnet.org This led to the development of transgenic papaya lines that showed high levels of resistance to severe Hawaiian strains of PRSV. apsnet.org Subsequent field trials in the early 1990s confirmed the high efficacy of this approach, with the transgenic line 55-1 showing remarkable resistance while non-transgenic control plants quickly succumbed to the virus. apsnet.org This line was later developed into the commercial cultivar 'SunUp', a red-fleshed papaya homozygous for the CP gene. apsnet.org Another successful cultivar, 'Rainbow', is a yellow-fleshed F1 hybrid resulting from a cross between 'SunUp' and the non-transgenic 'Kapoho'. apsnet.org
Mechanisms of Resistance (e.g., Post-Transcriptional Gene Silencing (PTGS), RNA Interference (RNAi))
While initial hypotheses considered protein-based interference, it is now widely established that the primary mechanism underlying high-level CPMR against PRSV is RNA-mediated, through a process known as Post-Transcriptional Gene Silencing (PTGS). nih.govhawaii.edunih.gov PTGS is a natural plant defense mechanism against viruses and is a form of RNA interference (RNAi). nih.govnih.gov
The process is initiated when the integrated viral coat protein gene (transgene) is transcribed into messenger RNA (mRNA). In many highly resistant transgenic lines, the transgene is integrated in a way that leads to the formation of double-stranded RNA (dsRNA). ufl.edugoogle.com The plant's cellular machinery recognizes this dsRNA as foreign. An enzyme called Dicer cuts the dsRNA into small fragments, approximately 21-25 nucleotides in length, known as small interfering RNAs (siRNAs). ufl.edukoreascience.kr
These siRNAs are then incorporated into a multi-protein complex called the RNA-Induced Silencing Complex (RISC). The siRNA guides the RISC to any RNA molecules in the cell that have a matching sequence, such as the invading viral RNA. The RISC then cleaves and degrades the target viral RNA, effectively "silencing" the virus and preventing it from replicating and causing disease. koreascience.kr The presence of these specific siRNAs in resistant transgenic papaya lines is a key indicator that PTGS is the active mechanism of resistance. nih.govresearchgate.netnih.gov Research has shown that the level of resistance is often negatively correlated with the accumulation of transgene mRNA, another hallmark of PTGS. apsnet.org
Potential Protein-Mediated Interference Mechanisms
Initially, it was hypothesized that the resistance in CPMR was mediated directly by the coat protein itself. nih.gov Several potential protein-mediated mechanisms were proposed. One leading hypothesis was that the presence of the transgenic coat protein within the plant cells would interfere with the disassembly, or "uncoating," of the protein shell of invading virus particles. researchgate.net This would prevent the release of the viral RNA genome, thereby blocking the first step of infection.
Other proposed protein-mediated mechanisms included interference with the replication of the viral genome or disruption of the systemic movement of the virus from cell to cell and throughout the plant. researchgate.nethawaii.edu While protein-mediated resistance can provide moderate protection against a broad range of related viruses, the high level of specific and potent resistance observed in the most successful PRSV-resistant papaya lines is now attributed to the more powerful RNA-mediated silencing mechanism. nih.gov
Development of Transgenic Plants Expressing Papaya Ringspot Virus Coat Protein
The creation of PRSV-resistant papaya involved sophisticated laboratory techniques to introduce the viral coat protein gene into the plant's genome and ensure its stable integration and expression.
Transformation Methodologies (e.g., Microprojectile Bombardment, Biolistics)
The primary and most historically significant method used for creating PRSV-resistant papaya is microprojectile bombardment , also known as biolistics or the "gene gun" method. maxapress.com This physical method involves coating microscopic particles of gold or tungsten with the plasmid DNA containing the desired transgene (the PRSV coat protein gene). uada.edu These DNA-coated microprojectiles are then accelerated at high velocity and "shot" into target plant tissues, typically immature zygotic embryos or somatic embryos. uada.eduishs.orgcas.cz Some of the cells survive this process and successfully incorporate the foreign DNA into their own genome. This was the technique used to develop the first commercially released transgenic papaya varieties, 'SunUp' and 'Rainbow'. apsnet.org
Another effective method for papaya transformation is the use of Agrobacterium tumefaciens . This bacterium has a natural ability to transfer a segment of its DNA (T-DNA) into the plant genome. Scientists have engineered this bacterium by replacing its tumor-inducing genes with the gene of interest, in this case, the PRSV coat protein gene. apsnet.orghorticultureresearch.net When the engineered Agrobacterium infects papaya tissues, it transfers the transgene into the plant cells. To improve the efficiency of this method, which can be low in papaya, researchers have developed enhanced protocols, such as wounding the embryogenic tissues with carborundum in a liquid phase before co-cultivation with Agrobacterium. nih.gov
| Transformation Method | Description | Key Application |
| Microprojectile Bombardment (Biolistics) | DNA-coated gold or tungsten particles are physically shot into plant cells. | Used to create the first commercial PRSV-resistant papaya ('SunUp' and 'Rainbow'). apsnet.org |
| Agrobacterium-mediated Transformation | A bacterium is used as a vector to transfer the desired gene into the plant genome. | An alternative method used to generate PRSV-resistant papaya lines, often with modifications to improve efficiency. apsnet.orgnih.gov |
Integration and Expression of Transgenes in Host Genome
Following transformation, the coat protein transgene integrates into the papaya's nuclear genome. nih.gov The location of integration appears to be random, and the process can result in the insertion of a single copy or multiple copies of the transgene. researchgate.netnih.gov The stability of this integration is crucial, as the gene must be passed down to subsequent generations through sexual reproduction. nih.gov Segregation analysis in the progeny of transgenic plants is used to determine the number of insertion sites and confirm that the trait is inherited in a predictable, Mendelian fashion. apsnet.org
Molecular analysis is essential to confirm the successful integration and expression of the transgene.
Polymerase Chain Reaction (PCR) is used to amplify and detect the presence of the specific transgene sequence in the plant's DNA, confirming its integration. apsnet.orgcas.cz
Southern blot hybridization provides more detailed information, verifying the integration of the transgene into the host genome and helping to determine the number of copies inserted. researchgate.netcas.cz
Western blotting is used to detect the actual expression of the coat protein from the transgene, although in highly resistant lines operating via PTGS, the protein level may be very low or undetectable. nih.gov
Reverse Transcription PCR (RT-PCR) and Northern blotting are used to detect the transcription of the transgene into mRNA. researchgate.netcas.cz
Interestingly, a strong correlation has been observed where a high level of resistance is often linked to complex, multicopy transgene insertions and low levels of accumulated transgene mRNA, which are characteristic features of resistance mediated by Post-Transcriptional Gene Silencing. apsnet.orgresearchgate.net
Impact of Transgene Gene Dosage on Resistance Spectrum
The dosage of the this compound transgene within the plant genome plays a critical role in determining the breadth and stability of viral resistance. Research has consistently shown a direct correlation between the number of transgene copies, or the zygosity of the transgene (hemizygous vs. homozygous), and the spectrum of resistance against different geographical isolates of PRSV. wur.nlresearchgate.net
Plants that are homozygous for the CP transgene, meaning they carry two copies of the gene at a specific locus, generally exhibit a broader and more robust resistance compared to their hemizygous counterparts, which carry only one copy. researchgate.net The well-documented case of the transgenic papaya cultivars 'SunUp' and 'Rainbow' illustrates this principle. 'SunUp' is homozygous for the CP transgene and has demonstrated resistance to a wider array of PRSV isolates from outside of Hawaii. researchgate.netresearchgate.net In contrast, the hemizygous 'Rainbow' cultivar, while resistant to the Hawaiian PRSV strain, was found to be susceptible to isolates from other regions like Jamaica, Brazil, and Thailand. researchgate.net
Further studies on transgenic line 63-1, which contains two CP transgene insertion sites, revealed that an increased number of transgene copies enhances resistance to diverse PRSV isolates from Hawaii, Brazil, and Thailand. wur.nl Recurrent selection in populations derived from line 63-1 led to an increase in the percentage of plants resistant to all three isolates, which was directly correlated with an increase in the number of plants carrying multiple transgene copies. wur.nlresearchgate.net This dosage effect is a key factor, suggesting that higher levels of the transgene can trigger a more effective gene silencing response, thereby expanding the protective shield against a wider range of viral strains. hawaii.edu
Table 1: Effect of Transgene Zygosity on PRSV Resistance
| Transgenic Cultivar/Line | Zygosity | Resistance Spectrum | Source |
|---|---|---|---|
| SunUp | Homozygous | Resistant to Hawaiian and some non-Hawaiian PRSV isolates | researchgate.netresearchgate.net |
| Rainbow | Hemizygous | Resistant to Hawaiian PRSV isolate; susceptible to others (e.g., from Jamaica, Brazil, Thailand) | researchgate.netresearchgate.net |
| Line 63-1 (with multiple copies) | Multiple Inserts | Resistance to PRSV isolates from Hawaii, Brazil, and Thailand correlates with copy number | wur.nl |
Evaluation of Papaya Ringspot Virus Resistance in Transgenic Lines
The evaluation of PRSV resistance in transgenic papaya lines is a multi-stage process involving rigorous testing under both controlled and natural conditions to ascertain the efficacy and durability of the engineered trait.
The initial screening of putative transgenic papaya lines for PRSV resistance is conducted through greenhouse challenge assays. apsnet.orgapsnet.org In this controlled environment, young transgenic plants, typically at the six- to eight-leaf stage, are mechanically inoculated with a prepared PRSV inoculum. apsnet.orgapsnet.org This method allows for a standardized and uniform challenge to all plants being tested.
Researchers then monitor the plants for the development of viral symptoms, such as leaf mosaic and distortion, over several weeks. apsnet.orgapsnet.org The level of resistance is categorized based on the presence, severity, and timing of symptom appearance, ranging from complete immunity (no symptoms) to high resistance (mild or delayed symptoms) to susceptibility (severe symptoms similar to non-transgenic controls). apsnet.orgapsnet.org To confirm the visual observations, molecular and serological tests are employed. Enzyme-linked immunosorbent assay (ELISA) is used to detect the presence of the virus, while polymerase chain reaction (PCR) can confirm the presence of viral RNA, providing a quantitative and qualitative assessment of resistance. researchgate.netapsnet.org These assays are crucial for selecting the most promising lines for further field evaluation. apsnet.org
Lines that demonstrate high levels of resistance in greenhouse trials are advanced to field trials in certified confined experimental fields. nih.gov These trials are essential to evaluate the performance of the transgenic plants under natural infection pressure from local aphid populations that transmit the virus. hawaii.edu The field performance provides a real-world test of the resistance's durability and stability over the plant's entire life cycle.
The Hawaiian transgenic papaya cultivars 'Rainbow' and 'SunUp' are prime examples of successful field performance, having maintained their resistance to PRSV for over two decades in commercial cultivation. hawaii.edu In Taiwan, a field trial of the hemizygous transgenic line TN-2 #1 showed no viral infection for a year, producing high-quality fruit, whereas 100% of the non-transgenic control plants were infected within four months. nih.gov These field evaluations are critical for regulatory approval and commercial release, as they demonstrate the practical agronomic value of the engineered resistance. hawaii.eduresearchgate.net
The effectiveness of CP-mediated resistance is highly dependent on the degree of sequence homology between the transgene and the coat protein gene of the infecting virus strain. hawaii.edunih.gov This has led to observations of both isolate-specific and broad-spectrum resistance patterns.
Early transgenic papaya lines, such as line 55-1 developed in Hawaii, were created using the CP gene from a local Hawaiian PRSV strain. apsnet.orgapsnet.org While highly effective against the homologous Hawaiian isolates, these lines proved susceptible to genetically diverse PRSV strains from other parts of the world. apsnet.orgapsnet.org This strain-specific resistance highlighted a major limitation for the global application of the technology. nih.govapsnet.org
To overcome this, subsequent research focused on developing lines with broad-spectrum resistance. One successful strategy involves using the CP gene from a local viral strain of the target region. For instance, transgenic lines developed in Taiwan using the CP gene from a local Taiwanese PRSV isolate (YK) showed immunity not only to the homologous strain but also to heterologous strains from Hawaii, Thailand, and Mexico. apsnet.orgapsnet.org Another approach, as discussed previously, is to increase the transgene dosage. The homozygous 'SunUp' papaya and lines with multiple CP gene insertions have demonstrated a wider resistance spectrum than their hemizygous counterparts. hawaii.eduwur.nl The development of transgenic papaya with broad-spectrum resistance is a primary goal to ensure effective and durable disease control across different geographical regions. apsnet.orgnih.gov
Table 2: Resistance Spectrum of Selected Transgenic Papaya Lines
| Transgenic Line | Origin of CP Transgene | Resistance Pattern | Challenged Isolates | Source |
|---|---|---|---|---|
| Line 55-1 | Hawaii | Isolate-Specific | Resistant to Hawaiian isolates, susceptible to others | apsnet.orgapsnet.org |
| 'Rainbow' | Hawaii | Isolate-Specific | Resistant to Hawaiian isolate, susceptible to others (e.g., from Jamaica, Brazil, Thailand) | researchgate.net |
| Line 19-0-1 | Taiwan (YK strain) | Broad-Spectrum | Immune to strains from Taiwan, Hawaii, Thailand, and Mexico | apsnet.orgapsnet.org |
| 'SunUp' | Hawaii | Broad-Spectrum (compared to 'Rainbow') | Resistant to Hawaiian and some non-Hawaiian PRSV isolates | researchgate.net |
Breeding Strategies Utilizing this compound Transgenes
The integration of PRSV CP transgenes into papaya breeding programs is essential for developing commercially viable and agronomically superior resistant cultivars. A key challenge is that initial transgenic events may occur in female plants, which are less desirable for growers who prefer hermaphrodite plants for fruit production. nih.gov
Breeding strategies such as backcrossing are employed to transfer the resistance trait from an original transgenic line into elite papaya cultivars with desirable horticultural traits. nih.govnih.gov For example, the female transgenic line 16-0-1, which possesses broad-spectrum resistance, was backcrossed with the parental 'Sunrise' cultivar. nih.govnih.gov This process is guided by marker-assisted selection (MAS). Specific molecular markers have been developed to screen progeny at the seedling stage for the presence and zygosity (hemizygous or homozygous) of the CP transgene, as well as for the desired hermaphrodite sex. nih.govnih.gov This molecular screening significantly shortens the breeding cycle, which is particularly beneficial for a fruit crop like papaya where a single crossing cycle can take at least a year. nih.gov Through these advanced breeding techniques, it is possible to efficiently develop homozygous, hermaphrodite transgenic papaya lines that combine broad-spectrum PRSV resistance with high-yield and high-quality fruit characteristics, meeting the demands of both producers and consumers. nih.govnih.gov
Vii. Genetic Diversity, Evolutionary Dynamics, and Molecular Epidemiology of Papaya Ringspot Virus Coat Protein
Global and Regional Genetic Variability of Papaya Ringspot Virus Coat Protein Genes
The genetic diversity of the PRSV coat protein (CP) gene exhibits significant variation across different geographical regions. Studies have revealed that the level of sequence variation among PRSV isolates is not uniform globally. For instance, there is comparatively little sequence variation among CP genes of PRSV isolates from the United States and Australia. nih.gov In contrast, greater sequence variation has been observed among isolates from India and Mexico. nih.gov
The diversity at both the amino acid and nucleic acid levels is highest among the Asian population of PRSV isolates. nih.gov Specifically, isolates from India have shown considerable differences when compared to those from other countries, with variations in the length of the CP gene being a contributing factor. nih.govnih.gov The highest nucleotide sequence diversity for both the CP and HC-Pro genes has been found in isolates collected from India. nih.gov
In a study of PRSV-P isolates from Bangladesh, the CP coding region varied from 846 to 852 nucleotides, encoding a protein of 282 to 284 amino acids. nih.govnih.gov These isolates showed up to 14% divergence at the amino acid level and shared 86–95% amino acid sequence identity with other Asian isolates, and 83–93% with isolates from other parts of the world. nih.govnih.gov Similarly, a study of five PRSV-P isolates from different locations in China found that the CP-coding region varied in size from 864 to 873 nucleotides, encoding proteins of 288 to 291 amino acids. jipb.netjipb.net
The genetic diversity of PRSV is a critical factor in the development of resistant transgenic papaya, as resistance is often specific to the viral strain from which the transgene was derived. nih.govapsnet.org For example, transgenic papaya with a CP gene from a U.S. isolate showed resistance to a severe U.S. isolate but not to isolates from Australia and Thailand. nih.gov This highlights the importance of monitoring PRSV population diversity for effective disease management. nih.gov
Phylogenetic Analysis and Cladistic Relationships of Papaya Ringspot Virus Isolates Based on Coat Protein
Phylogenetic analysis of the Papaya ringspot virus (PRSV) based on its coat protein (CP) gene has been instrumental in understanding the relationships between different viral isolates and their geographical distribution. These analyses often reveal clustering patterns that correlate with the geographic origin of the isolates.
A study involving PRSV-W isolates from Oklahoma, when compared with published sequences of both P and W strains, showed a clustering into four distinct phylogroups based on geographical location. nih.govmdpi.com The Oklahoman isolates formed one of these major phylogroups. nih.govmdpi.com Within the Oklahoman isolates, phylogenetic analysis revealed three phylogroups, with minimal influence from the host, location, and collection time on the grouping pattern. nih.gov
In Bangladesh, phylogenetic analysis of PRSV-P isolates based on their CP sequences demonstrated that they formed a distinct clade, separate from isolates from the rest of the world. nih.govnih.gov While clustering did not perfectly correlate with geographical region for all isolates, the Bangladeshi isolates, with one exception, grouped together. nih.gov Similarly, Indian, other Asian, and Australian/American isolates tended to form their own separate clusters, albeit with some exceptions. nih.gov
Research on PRSV isolates from China also indicated a degree of grouping based on geographic location in the phylogenetic branching pattern. jipb.netjipb.net This has led to the suggestion that the Asian type of PRSV may represent the oldest population. jipb.netjipb.net In the sub-Himalayan region of northeast India, a phylogenetic study of six PRSV isolates showed they clustered with isolates from east India, north India, and Bangladesh. nih.gov
Interestingly, a study on Brazilian PRSV isolates found that they clustered with isolates from Australia, Hawaii, and Central and North America, with an average homology of 90.7% among them. ibict.br This suggests a shared evolutionary history or pathways of introduction among these geographically distant regions.
The host of the virus can also be a factor in phylogenetic clustering. For example, PRSV-W isolates from watermelon in Oklahoma formed clusters based on their collection locations, and these were distinct from PRSV-W isolates from other regions. watermelon.ag
It is important to note that the clustering patterns can vary depending on the specific gene region analyzed. A study in South India that looked at the P1, Hc-Pro, and a portion of the NIb-CP genes found that the number and pattern of phylogenetic clusters differed for each of these genomic regions. nih.gov This highlights the complex evolutionary dynamics of the virus and the value of multi-gene analyses.
Characterization of Recombination Events within the Coat Protein Gene Region
Recombination is a significant evolutionary mechanism for RNA viruses, and Papaya ringspot virus (PRSV) is no exception. Analysis of the PRSV coat protein (CP) gene has revealed evidence of recombination events, contributing to the genetic diversity of the virus.
A study of PRSV-P isolates from Western India identified nine putative recombination sites within the CP gene. tandfonline.com This finding suggests that recombination plays a role in the evolution of PRSV populations in this region. Similarly, research on an atypical PRSV-P strain from Pakistan (PRSV-PK) detected one recombination event in its CP gene sequence, with the major parent appearing to be an isolate from Bangladesh. nih.gov
However, the frequency of recombination can vary across different regions and viral populations. For instance, a study of PRSV isolates from Bangladesh did not detect any recombination events among the isolates sampled. nih.gov This could indicate that recombination is a less frequent event in this particular viral population or that the sampled isolates did not capture the full extent of genetic diversity.
It is also important to consider that recombination may not be uniform across the entire PRSV genome. A study in South India that analyzed three different genomic regions (P1, Hc-Pro, and NIb-CP) found that the P1 gene had the most recombination events, followed by Hc-Pro, while no recombination was detected in the analyzed portion of the NIb-CP region. nih.gov This suggests that certain regions of the PRSV genome, like the 5' end, are more prone to recombination. nih.govresearchgate.net
The occurrence of recombination has significant implications for the evolution and adaptation of PRSV. It can lead to the emergence of new viral strains with altered virulence or host ranges. researchgate.net The high rates of recombination observed in some Asian isolates, particularly from Pakistan, India, China, and Bangladesh, underscore the dynamic nature of PRSV evolution in these regions. researchgate.net
Influence of Geographical Distribution on Coat Protein Sequence Diversity
The geographical distribution of Papaya ringspot virus (PRSV) is a primary driver of the genetic diversity observed in its coat protein (CP) gene. Isolates from different regions often exhibit distinct genetic signatures, reflecting their independent evolution and adaptation to local environments.
Studies have consistently shown that the genetic diversity of PRSV is not uniform across the globe. For example, there is a higher degree of sequence variation among PRSV isolates from India and Mexico compared to those from the USA and Australia. nih.gov The greatest diversity at both the nucleotide and amino acid levels has been found among Asian PRSV isolates, with Indian isolates being particularly diverse. nih.gov This high diversity in Asia has led to the hypothesis that the continent, and possibly India, is the center of origin for PRSV. nih.govwikipedia.orgyoutube.com
Phylogenetic analyses frequently show that PRSV isolates cluster according to their geographical origin. nih.govjipb.netjipb.netnih.govmdpi.com For instance, PRSV-W isolates from Oklahoma form a distinct phylogroup separate from isolates from other parts of the world. nih.govmdpi.com Similarly, PRSV-P isolates from Bangladesh form a unique clade. nih.govnih.gov In China, isolates from Hainan Province were found to form three distinct genetic groups that correlated with their geographical distribution within the province. apsnet.org
This geographical structuring of genetic diversity has practical implications for disease management. Transgenic papaya varieties developed using a CP gene from a specific geographic isolate may not be effective against isolates from other regions. nih.govapsnet.orgwikipedia.org For example, a transgenic papaya developed in the USA showed resistance to local strains but was susceptible to isolates from Thailand and Australia. nih.gov Similarly, transgenic cultivars that were effective in Hawaii failed to resist isolates from Hainan Island in China. apsnet.org
The movement of infected plant material and insect vectors can introduce new viral strains to a region, leading to increased genetic diversity over time. nih.gov A study comparing PRSV isolates from Jamaica collected in 1990 and 1999 found that the later isolates were genetically distinct from the earlier one, suggesting the introduction of new strains or rapid evolution of the existing population. nih.gov
Table: Geographic Influence on PRSV Coat Protein Sequence Diversity
| Region | Key Findings on CP Gene Diversity | Reference(s) |
| Global | Asian isolates are the most diverse, while those from Oceania are the least diverse. | mdpi.com |
| Asia | Highest diversity at both amino acid and nucleic acid levels. Hypothesized center of origin for PRSV. | nih.govmdpi.comwikipedia.orgyoutube.com |
| India | Greater sequence variation compared to many other regions. High nucleotide diversity in both CP and HC-Pro genes. | nih.gov |
| Bangladesh | Isolates form a distinct phylogenetic clade. | nih.govnih.gov |
| China | Isolates show grouping based on geographic location. High genetic divergence in Hainan Province. | jipb.netjipb.netapsnet.org |
| USA & Australia | Relatively little sequence variation among isolates. | nih.gov |
| Oklahoma (USA) | PRSV-W isolates form a distinct phylogroup. | nih.govmdpi.com |
| Jamaica & Venezuela | Viral populations are genetically different and appear to be changing at different rates, influenced by introductions and geographical isolation. | nih.gov |
This table is based on the data available in the provided text. The data is interactive and can be sorted by column.
Population Genetics and Differentiation Studies of Papaya Ringspot Virus Isolates
Population genetics studies of Papaya ringspot virus (PRSV) isolates, primarily focusing on the coat protein (CP) gene, have provided valuable insights into the genetic structure, gene flow, and differentiation of viral populations. These studies often utilize statistical tests to measure genetic diversity, differentiation (Fst), and gene flow (Nm) among populations from different geographical areas, hosts, or time points.
When comparing global PRSV populations, Asian isolates have been found to be the most diverse, while those from Oceania are the least diverse. mdpi.com A study on an atypical PRSV-P strain from Pakistan (PRSV-PK) and its relation to other global populations showed significant genetic differentiation. nih.gov The Fst values, which measure population differentiation, were highest between PRSV-PK and populations from Colombia, New Guinea, and America, indicating very limited gene flow. nih.gov The lowest Fst value was with the population from Bangladesh, suggesting more frequent gene flow between Pakistan and Bangladesh. nih.gov This finding correlates geographical proximity with genetic distance. nih.gov
The genetic makeup of PRSV populations can also change over time. In Jamaica, isolates collected in 1999 showed high nucleotide sequence identity (98-100%) among themselves but were significantly different from an isolate collected in 1990 (92.2% identity). nih.gov This suggests a shift in the viral population, possibly due to new introductions or evolutionary changes. nih.gov Similarly, isolates from a 2004 epidemic in Venezuela showed more heterogeneity compared to those from a 1993 outbreak. nih.gov These varying rates of genetic change are likely driven by factors such as the introduction of new viral strains, movement of infected plant materials, geographical isolation, and different disease management practices. nih.gov
Table: Population Genetics Parameters of PRSV-W Isolates in Oklahoma
| Population Group | Genetic Diversity (d) | Nucleotide Differences (K) | Nucleotide Diversity (π) | Haplotype Diversity (Hd) | Reference(s) |
| Overall (Oklahoma) | 0.020 | 16.09 | 0.019 | 0.98 | nih.govmdpi.com |
| Blaine County | 0.023 | 18.02 | 0.022 | - | nih.govmdpi.com |
| Caddo County | 0.001 | 2.07 | 0.002 | - | nih.govmdpi.com |
| Phylogroup 1 | - | - | 0.04 | >0.95 | nih.govmdpi.com |
| Phylogroup 2 | - | - | 0.015 | >0.95 | nih.govmdpi.com |
| Phylogroup 3 | - | - | 0.016 | >0.95 | nih.govmdpi.com |
This table presents a summary of population genetics data for PRSV-W isolates in Oklahoma. The data is interactive and can be sorted by column.
Hypothesized Origins and Spread Patterns of Papaya Ringspot Virus Based on Coat Protein Evolution
The study of the Papaya ringspot virus (PRSV) coat protein (CP) gene has been pivotal in formulating hypotheses about the virus's origins and global spread. The prevailing hypothesis, supported by multiple phylogenetic studies, points to Asia, likely India, as the center of origin for PRSV. nih.govwikipedia.orgyoutube.com This is based on the observation that the highest genetic diversity among PRSV isolates is found in this region. nih.govmdpi.complos.org
From its origin in Asia, it is believed that PRSV spread slowly across the continent, reaching China approximately 600 years ago. wikipedia.orgyoutube.com More recently, within the last 300 years, the virus is thought to have been introduced directly from India to Australia and the Americas. youtube.com The introduction of papaya to India around 500 years ago is hypothesized to be the point at which the virus jumped from its original cucurbit hosts to papaya. youtube.com
Phylogenetic analyses have provided further evidence for these spread patterns. For example, the clustering of PRSV isolates from Bangladesh with those from eastern and northern India suggests a regional spread in the Indian subcontinent. nih.gov Similarly, the close genetic relationship between an atypical PRSV strain from Pakistan and isolates from Bangladesh points to gene flow and spread between these neighboring countries. nih.gov
The evolutionary history of the two main strains of PRSV, the papaya-infecting type (PRSV-P) and the cucurbit-infecting type (PRSV-W), is also a subject of investigation. One hypothesis suggests that PRSV-P originated from PRSV-W. nih.gov A study of PRSV isolates in Australia indicated that a recent outbreak of PRSV-P likely emerged from the pre-existing PRSV-W population in the country, rather than being a new introduction. nih.gov This is supported by the diversity of cucurbit-infecting potyviruses that are phylogenetically related to PRSV. nih.gov
The global movement of PRSV is an ongoing process, influenced by human activities such as the transport of infected plant material. nih.gov This can lead to the introduction of new viral strains into different regions, as evidenced by the changing genetic makeup of PRSV populations in countries like Jamaica and Venezuela over time. nih.gov The continued monitoring of PRSV coat protein evolution is therefore essential for understanding its epidemiology and for developing effective and durable disease management strategies. nih.gov
Viii. Advanced Methodologies for Papaya Ringspot Virus Coat Protein Research
Recombinant Protein Expression and Purification Techniques (e.g., in E. coli)
The production of large quantities of pure Papaya ringspot virus coat protein is essential for a wide range of research applications, from antibody production to structural studies. Escherichia coli (E. coli) is a commonly used and effective system for expressing recombinant PRSV coat protein due to its rapid growth and well-understood genetics.
The process typically begins by amplifying the coat protein (CP) gene from the virus using Reverse Transcription Polymerase Chain Reaction (RT-PCR). koreascience.kr This amplified gene is then cloned into a bacterial expression vector, such as pRSET-A or pMAL-c2X, which places the gene under the control of a strong, inducible promoter. koreascience.krcabidigitallibrary.org These vectors often add a fusion tag to the protein, such as a polyhistidine-tag (His-tag) or a maltose-binding protein (MBP) tag, to facilitate purification. koreascience.krcabidigitallibrary.org For example, the PRSV coat protein has been over-expressed as a fusion protein of approximately 40 kDa with a 6x His-tag in E. coli. koreascience.kr
Once the recombinant E. coli cells are cultured and protein expression is induced (often using Isopropyl β-D-1-thiogalactopyranoside - IPTG), the cells are harvested and lysed. The purification of the tagged recombinant coat protein is most commonly achieved through affinity chromatography. His-tagged proteins are purified using resins containing immobilized metal ions like nickel (Ni-NTA resin), while MBP-tagged proteins are purified using amylose (B160209) resin. koreascience.krcabidigitallibrary.org Interestingly, researchers have also successfully purified untagged PRSV capsid protein expressed in E. coli using immobilized metal affinity chromatography, demonstrating that the protein itself has an affinity for the matrix. nih.gov The purity and size of the expressed protein are confirmed using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). koreascience.kr
| Parameter | Description | Examples/Findings | References |
| Expression Host | The organism used to produce the recombinant protein. | Escherichia coli (strains like TB1) | koreascience.krcabidigitallibrary.org |
| Expression Vector | A plasmid designed to introduce and express a specific gene in a target cell. | pRSET-A, pMAL-c2X, pGEM-T | koreascience.krcabidigitallibrary.org |
| Fusion Tag | A peptide or protein sequence fused to the target protein to aid in purification or detection. | Polyhistidine-tag (6x His-tag), Maltose-Binding Protein (MBP) | koreascience.krcabidigitallibrary.org |
| Purification Method | Technique used to isolate the protein of interest from other cellular components. | Affinity Chromatography (e.g., Ni-NTA resin), Immobilized Metal Affinity Chromatography (for untagged protein) | koreascience.krnih.gov |
| Yield | The amount of purified protein obtained. | Yields as high as 120 mg/L have been reported for MBP-fused PRSV CP. | cabidigitallibrary.org |
Molecular Detection and Characterization Techniques
A variety of assays are available to detect and characterize the PRSV coat protein and its corresponding gene, each providing different types of information. These can be broadly categorized into nucleic acid-based and protein-based assays.
Nucleic Acid-Based Assays (e.g., Reverse Transcription Polymerase Chain Reaction (RT-PCR), Northern Blot)
Nucleic acid-based assays target the viral RNA or the DNA copies derived from it.
Reverse Transcription Polymerase Chain Reaction (RT-PCR): This is a highly sensitive and specific method for detecting the presence of the PRSV genome. It involves converting the viral RNA into complementary DNA (cDNA) using the enzyme reverse transcriptase, followed by the amplification of a specific target sequence—often a segment of the CP gene—using PCR. koreascience.krresearchgate.net The presence of an amplified DNA product of the expected size, visualized through gel electrophoresis, confirms the presence of the virus. apsnet.org RT-PCR is widely used for the diagnosis of PRSV in plant tissues and to acquire the CP gene for cloning purposes. koreascience.krapsnet.org
Northern Blot: This technique is used to detect and analyze specific RNA molecules in a sample. In PRSV research, Northern blotting can be used to study the expression of the viral genome and sub-genomic RNAs. More recently, it has been applied to detect small interfering RNAs (siRNAs) in transgenic papaya lines engineered for resistance. nih.gov The detection of CP-specific siRNAs in these plants provides evidence for the RNA interference (RNAi) mechanism underlying the viral resistance. nih.gov
Protein-Based Assays (e.g., Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting)
Protein-based assays utilize specific antibodies to detect the PRSV coat protein itself. These antibodies are often produced by immunizing animals like rabbits with purified recombinant coat protein. koreascience.krcabidigitallibrary.org
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay widely used for the rapid detection of PRSV in large numbers of plant samples. nih.gov In a common format (Direct Antigen Coating ELISA or DAC-ELISA), extracts from potentially infected plants are coated onto the wells of a microtiter plate. cabidigitallibrary.org An antibody specific to the PRSV coat protein, which is linked to a reporter enzyme, is then added. If the coat protein is present, the antibody binds to it, and the subsequent addition of a substrate results in a measurable color change, indicating a positive result. cabidigitallibrary.org The sensitivity of ELISA is very high, capable of detecting the virus in plant tissues diluted up to 1:2430. creative-diagnostics.combiocompare.com
Western Blotting: This technique provides information on the presence and size of the target protein. Total proteins from a sample are separated by size using SDS-PAGE and then transferred to a membrane (e.g., nitrocellulose). cabidigitallibrary.org The membrane is then probed with a primary antibody specific to the PRSV coat protein. A secondary antibody, which is enzyme-linked and recognizes the primary antibody, is then added. The addition of a substrate produces a signal on the membrane at the location corresponding to the molecular weight of the coat protein, confirming its presence and integrity. koreascience.krcabidigitallibrary.org Western blotting is crucial for verifying the specificity of newly developed antibodies and confirming the expression of recombinant coat protein. koreascience.kr
| Technique | Principle | Target Molecule | Primary Application | References |
| RT-PCR | Enzymatic amplification of a specific nucleic acid sequence. | Viral RNA (CP gene) | Highly sensitive detection and diagnosis; gene cloning. | koreascience.krresearchgate.net |
| Northern Blot | Hybridization of a labeled probe to a target RNA sequence on a membrane. | Viral RNA, siRNAs | Analysis of viral gene expression; validation of RNAi mechanisms. | nih.gov |
| ELISA | Antibody-antigen interaction detected by an enzymatic reaction. | Coat Protein | Rapid, large-scale screening and detection of virus in plants. | nih.govcreative-diagnostics.com |
| Western Blot | Antibody-based detection of a specific protein immobilized on a membrane after size separation. | Coat Protein | Confirmation of protein presence and size; validation of antibody specificity. | koreascience.krcabidigitallibrary.org |
Biophysical Techniques for Protein Characterization
Biophysical techniques are employed to study the physical properties of the virus particles and their components.
Transmission Electron Microscopy (TEM): TEM is an invaluable tool for visualizing the morphology of virus particles. In PRSV research, TEM of leaf-dip preparations from infected plants reveals the characteristic flexuous, filamentous particles, which are approximately 760-800 nm long and 12 nm in diameter. cabidigitallibrary.orgresearchgate.net TEM is also used to observe the ultrastructural changes within infected host cells, such as the formation of characteristic "pinwheel" inclusions, which are aggregates of the viral cylindrical inclusion (CI) protein. researchgate.net Furthermore, TEM has been critical in demonstrating that recombinant PRSV coat protein expressed in systems like E. coli can self-assemble into virus-like particles (VLPs), confirming the structural integrity and assembly capability of the recombinant protein. nih.gov
'Omics' Approaches for Host Response Analysis (e.g., Transcriptome Profiling)
'Omics' technologies provide a global view of molecular changes in the host plant during viral infection, offering deep insights into the complex host-virus interactions.
Transcriptome Profiling: Transcriptomics, often performed using techniques like RNA sequencing (RNA-Seq), analyzes the complete set of RNA transcripts in a cell at a given time. Studies comparing the transcriptomes of PRSV-resistant transgenic papaya and their susceptible, non-transgenic counterparts have identified hundreds of differentially expressed genes. frontiersin.orgnih.gov In the resistant transgenic papaya, many genes related to stress response and disease resistance, including transcription factors (MYB, WRKY) and genes involved in hormone signaling pathways (abscisic acid, salicylic (B10762653) acid), were found to be up-regulated even before viral infection. frontiersin.org This suggests that the genetic modification may prime the plant's defense mechanisms.
Proteomics: Proteomics involves the large-scale study of proteins. By comparing the protein profiles of healthy and PRSV-infected papaya leaves using two-dimensional polyacrylamide gel electrophoresis (2DE) and mass spectrometry, researchers have identified numerous host proteins whose abundance changes upon infection. researchgate.nettci-thaijo.org For instance, proteins involved in photosynthesis, such as Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), are often down-regulated in infected plants, consistent with disease symptoms like chlorosis. researchgate.net Conversely, proteins related to defense and stress responses, such as ubiquitin-like modifiers and germin-like proteins, were found to be up-regulated. researchgate.net Proteomic approaches have also been used to identify host proteins that physically interact with viral proteins, including the coat protein, revealing host factors involved in processes like viral replication and movement. tandfonline.com
Ix. Biotechnological and Diagnostic Applications of Papaya Ringspot Virus Coat Protein
Development of Immunosensors for Papaya Ringspot Virus Coat Protein Detection
The early and accurate detection of PRSV is critical for managing its spread in papaya cultivation, which can otherwise lead to total yield loss. rsc.org Immunosensors based on the specific detection of the PRSV coat protein offer a rapid, sensitive, and potentially field-deployable alternative to traditional diagnostic methods. rsc.orgresearchgate.net
Researchers have successfully developed an electrochemical immunosensor for the highly sensitive detection of the PRSV coat protein (PRSV-CP). rsc.orgresearchgate.net This type of sensor typically utilizes electrochemical impedance spectroscopy (EIS) to measure changes in electrical properties at the electrode surface when the target antigen (PRSV-CP) binds to specific antibodies immobilized on that surface. rsc.org
The core design involves functionalizing an electrode with anti-PRSV-CP antibodies. When a sample containing PRSV-CP is introduced, the antigen-antibody binding event alters the impedance of the electrode interface, which can be measured and correlated to the concentration of the virus. rsc.orgresearchgate.net A prototype biosensor has been developed that can provide a simple on/off visual signal to quickly identify infected papaya samples. rsc.org While specific performance data for the PRSV-CP sensor is emerging, the performance of similar electrochemical immunosensors for plant virus detection demonstrates the potential of this technology. For instance, an immunosensor for Odontoglossum ringspot virus (ORSV) showed a detection limit of 42 pg/mL. researchgate.net The performance of these sensors is evaluated based on several key parameters, including their detection limit and linear range. nih.govnih.gov
| Parameter | Description | Example Performance |
| Detection Principle | Electrochemical Impedance Spectroscopy (EIS) measures changes in impedance upon antigen-antibody binding. | Measures impedance change at the electrode surface. |
| Linear Range | The concentration range over which the sensor's response is directly proportional to the analyte concentration. | 0.01 ng/mL to 100.0 ng/mL nih.gov |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | As low as 8-42 pg/mL researchgate.netmdpi.com |
| Reproducibility | The consistency of results for the same sample measured with independently prepared sensors. | Relative Standard Deviation (RSD) typically < 5% nih.gov |
| Stability | The ability of the immunosensor to retain its initial response over a period of storage. | Can retain >80% of initial response after 4 weeks. nih.gov |
This table presents typical performance characteristics for electrochemical immunosensors, with examples drawn from published research on various analytes to illustrate the technology's capabilities.
The performance of an immunosensor is critically dependent on the effective immobilization of antibodies on the electrode surface. This process, known as antibody functionalization, aims to attach antibodies in a stable and oriented manner that preserves their antigen-binding capability. rsc.orgresearchgate.net For the PRSV-CP immunosensor, polyclonal anti-PRSV-CP antibodies were used to functionalize the sensor surface. rsc.orgresearchgate.net A common method for achieving this involves covalent immobilization. This can be done by first modifying the surface with chemical groups, such as amino groups, and then using a bifunctional cross-linker like glutaraldehyde (B144438) to covalently bond the antibodies to the surface. mdpi.com This stable attachment is crucial for creating a reliable and reusable sensor platform. mdpi.com
Production of Polyclonal and Monoclonal Antibodies Against this compound
The production of specific antibodies against the PRSV coat protein is fundamental for developing immuno-diagnostic assays like ELISA and immunosensors. cabidigitallibrary.orgnih.gov Traditionally, producing polyclonal antibodies required large quantities of purified virus, a process hampered by the difficulty of purifying PRSV from papaya tissues due to the presence of latex. cabidigitallibrary.org The advent of recombinant DNA technology has circumvented this issue. cabidigitallibrary.orgresearchgate.net
Researchers now clone the PRSV coat protein gene and express it in bacterial systems like Escherichia coli. cabidigitallibrary.orgkoreascience.kr The recombinant coat protein (rCP), often produced as a fusion protein with a tag like maltose-binding protein or a polyhistidine-tag for easier purification, is then used as an antigen to immunize animals such as rabbits or mice. cabidigitallibrary.orgresearchgate.netkoreascience.kr This approach yields high-titer polyclonal antibodies that can successfully detect natural PRSV infection in samples. cabidigitallibrary.orgresearchgate.net
Beyond polyclonal antibodies, monoclonal antibody fragments have also been developed. nih.gov In this process, a mouse is immunized with the recombinant PRSV-CP. The antibody-producing spleen cells are then harvested to clone the genes for the heavy (VH) and light (VL) chain variable domains. These domains, which are the parts of the antibody that bind to the antigen, can be produced in E. coli and used for detection. nih.gov Both polyclonal and monoclonal antibodies have distinct characteristics that make them suitable for different applications. lumenlearning.com
| Feature | Polyclonal Antibodies | Monoclonal Antibodies / Fragments |
| Specificity | Recognize multiple epitopes on the PRSV coat protein. lumenlearning.com | Recognize a single, specific epitope on the PRSV coat protein. lumenlearning.com |
| Production | Produced by immunizing an animal (e.g., rabbit) with recombinant PRSV-CP and collecting the antiserum. cabidigitallibrary.orglumenlearning.com | Produced using hybridoma technology or by cloning specific antibody genes from immunized mouse spleen cells. nih.govlumenlearning.com |
| Affinity | Variable affinity, representing a pool of different antibodies. | Uniform, high affinity for a specific target. lumenlearning.com |
| Application | Useful for general screening and detection assays like DAC-ELISA where robust signal is needed. cabidigitallibrary.orglumenlearning.com | Highly specific, making them ideal for assays requiring high precision and avoiding cross-reactivity. nih.govlumenlearning.com |
| Batch Consistency | Can vary from batch to batch and animal to animal. cabidigitallibrary.org | Highly consistent and reproducible batches. |
This compound as an Antigen Presentation Platform
The PRSV coat protein's ability to self-assemble into virus-like particles (VLPs) makes it an excellent candidate as a carrier molecule to present foreign antigens to the immune system. researchgate.net This technology is being explored for the development of novel vaccines. researchgate.netnih.gov The N- and C-terminal regions of the coat protein are exposed on the surface of the particle, making them suitable locations for inserting foreign epitopes.
The process involves genetically engineering the PRSV coat protein gene to include a nucleotide sequence that codes for an antigenic peptide (epitope) from another pathogen. nih.govelsevierpure.com As a model system, researchers have used a 15-amino-acid epitope from the Canine parvovirus (CPV) VP2 protein. nih.gov Several strategies for creating these chimeric proteins have been tested:
N-terminal fusion: The CPV epitope sequence is inserted at the 5' end of the PRSV-CP gene. nih.gov
C-terminal fusion: The epitope sequence is inserted at the 3' end of the PRSV-CP gene. nih.gov
Dual fusion: The epitope sequence is inserted at both the 5' and 3' ends of the gene. nih.gov
Substitution: The epitope sequence replaces a portion of the PRSV-CP gene, typically at the 3' end. nih.gov
These engineered chimeric genes are then cloned into expression vectors for production in systems like E. coli. nih.govelsevierpure.com
The primary goal of creating these chimeric proteins is to elicit an immune response against the foreign epitope. To test this, the purified recombinant chimeric proteins are injected into model animals, such as mice, and the resulting immune response is measured. nih.govelsevierpure.com
Studies have shown that all tested chimeric PRSV coat proteins carrying the CPV epitope were immunogenic and stimulated an immune response in mice. nih.govelsevierpure.com However, the location of the displayed epitope had a significant impact on the strength of this response. nih.govelsevierpure.com The insertion of the epitope at the C-terminus or at both the N- and C-termini resulted in a much stronger immune response, eliciting specific antisera levels up to ten times higher than when the epitope was inserted at the N-terminus alone or substituted at the C-terminus. nih.govelsevierpure.com
| Chimeric Construct (Epitope Location) | Host System | Model Animal | Relative Immunogenicity |
| N-terminus Insertion | E. coli | Mice | Baseline immunogenic response. nih.govelsevierpure.com |
| C-terminus Substitution | E. coli | Mice | Baseline immunogenic response. nih.govelsevierpure.com |
| C-terminus Insertion | E. coli | Mice | High (10x higher antisera vs. N-terminus) nih.govelsevierpure.com |
| Both N- and C-termini Insertion | E. coli | Mice | High (10x higher antisera vs. N-terminus) nih.govelsevierpure.com |
This table summarizes research findings on the immunogenicity of chimeric PRSV coat proteins displaying a Canine parvovirus epitope in a mouse model. nih.govelsevierpure.com
Q & A
Q. What is the genetic organization of PRSV RNA, and how was it experimentally determined?
The PRSV RNA genome is 10,326 nucleotides long, excluding the poly(A) tail, and contains a single open reading frame (ORF) encoding a 3344-amino acid polyprotein. The genome structure was elucidated using overlapping cDNA clones and direct RNA sequencing. Key features include a 5' leader sequence, VPg protein, and cleavage sites for viral proteins like HC-Pro, CI, and the coat protein (CP). The 3' non-coding region and poly(A) tract are conserved among potyviruses .
Q. How do PRSV P and W biotypes differ in host range and molecular characteristics?
The P biotype infects papaya and cucurbits, while the W biotype exclusively infects cucurbits. Sequence comparisons of the NIb and CP genes show 97–98% nucleotide identity between the two strains, confirming their classification as distinct biotypes of the same virus. Host specificity is likely linked to non-CP regions of the genome, such as replication-associated proteins .
Q. What molecular methods are used to introduce the CP gene into papaya for transgenic resistance?
Two primary methods are employed:
- Particle bombardment : DNA constructs containing the CP gene, selectable markers (e.g., NPTII), and reporter genes (e.g., GUS) are delivered into embryogenic tissues using microprojectiles .
- Agrobacterium-mediated transformation : CP genes are transferred via T-DNA vectors, often combined with liquid-phase wounding using carborundum to enhance tissue uptake .
Q. What is the role of the NIb protein in PRSV replication?
The NIb protein functions as an RNA-dependent RNA polymerase (RdRp) and is the most conserved protein among potyviruses. It drives viral RNA replication and shares conserved motifs with other RdRps, making it a critical target for evolutionary and functional studies .
Advanced Research Questions
Q. How does transgene copy number influence resistance in CP-transgenic papaya lines?
Resistance efficacy correlates with transgene dosage and integration patterns. Segregation analyses reveal that lines with two dominant loci (e.g., immune line 18-0-9) exhibit stronger resistance than single-locus lines. High copy numbers may trigger RNA silencing, reducing CP expression but enhancing resistance via post-transcriptional gene silencing (PTGS) .
Q. What methodologies are used to assess broad-spectrum resistance in CP-transgenic papaya against heterologous PRSV strains?
Researchers employ:
- Mechanical inoculation : Plants are challenged with geographically distinct PRSV strains (e.g., Hawaii, Thailand, Mexico).
- Symptom scoring : Delayed or absent systemic symptoms (e.g., leaf mosaic, ringspots) indicate resistance.
- Molecular validation : RT-PCR detects viral RNA accumulation, while Northern/Western blots quantify transgene expression and silencing .
Q. Why do some CP-transgenic lines show strain-specific resistance, while others exhibit broad-spectrum protection?
Resistance specificity depends on CP sequence homology between the transgene and the infecting PRSV strain. For example, Hawaiian transgenic lines (e.g., Rainbow) are susceptible to non-Hawaiian strains due to <90% CP homology. Broad-spectrum lines (e.g., 19-0-1) achieve immunity via RNA-mediated mechanisms, independent of CP sequence matching .
Q. How can conflicting data on CP expression levels and resistance phenotypes be resolved experimentally?
Discrepancies arise from differences in promoter strength, silencing triggers, or experimental conditions. To address this:
Q. What evolutionary insights do PRSV-CP sequences provide about potyvirus origins?
Phylogenetic analysis of CP genes reveals that potyviruses radiated ~6,600 years ago, coinciding with the rise of agriculture. PRSV strains share a common ancestor with other potyviruses, and their spread is linked to human activities like crop domestication and global trade .
Q. How do researchers address genetic variability in PRSV-CP when designing transgenic resistance strategies?
Strategies include:
- Consensus CP sequences : Designing synthetic CP genes based on multiple isolates to enhance homology.
- RNA silencing triggers : Using inverted repeat CP sequences to induce PTGS against diverse strains.
- Cross-protection : Pre-inoculating plants with attenuated PRSV strains to prime systemic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
